molecular formula C24H33N5O2 B11285334 6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11285334
M. Wt: 423.6 g/mol
InChI Key: OHOZJINRNFWLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-ethylphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of imidazo[1,2-g]purines This compound is characterized by its unique structure, which includes an ethylphenyl group, a methyl group, and an octyl chain attached to the imidazo[1,2-g]purine core

Preparation Methods

The synthesis of 8-(4-ethylphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the ethylphenyl, methyl, and octyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, organometallic reagents, and catalysts such as palladium or copper complexes. The reaction conditions may vary, but they generally involve heating under reflux, inert atmosphere, and the use of solvents like dichloromethane or tetrahydrofuran.

Chemical Reactions Analysis

8-(4-ethylphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethylphenyl or octyl groups, where halides or other nucleophiles replace hydrogen atoms.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.

Scientific Research Applications

8-(4-ethylphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of purine metabolism enzymes.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interfere with nucleic acid synthesis.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-(4-ethylphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with molecular targets such as enzymes involved in purine metabolism. By inhibiting these enzymes, the compound can disrupt the synthesis of nucleic acids, leading to cell death in rapidly dividing cells, such as cancer cells. The pathways involved include the inhibition of DNA and RNA synthesis, which is crucial for cell proliferation.

Comparison with Similar Compounds

Similar compounds to 8-(4-ethylphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione include other imidazo[1,2-g]purine derivatives with different substituents. For example:

    8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound has an ethoxy group instead of an ethyl group, which may alter its chemical reactivity and biological activity.

    1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: This compound lacks the octyl chain, which may affect its solubility and interaction with biological targets.

The uniqueness of 8-(4-ethylphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H33N5O2

Molecular Weight

423.6 g/mol

IUPAC Name

6-(4-ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H33N5O2/c1-4-6-7-8-9-10-15-29-22(30)20-21(26(3)24(29)31)25-23-27(16-17-28(20)23)19-13-11-18(5-2)12-14-19/h11-14H,4-10,15-17H2,1-3H3

InChI Key

OHOZJINRNFWLKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)CC)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.